4-Methyl-2-thiopheneacetic acid

Enzyme Inhibition Catechol O-methyltransferase (COMT) Drug Discovery

Sourcing the correct thiopheneacetic acid isomer is critical for patent-protected synthetic routes. Substituting with non-methylated or 3-substituted analogs alters reaction yields and final bioactivity. - **Patent-validated application**: Essential for convergent asymmetric synthesis of GARFT inhibitors (US 2004/0266827 A1). - **Class-level potential**: Thiopheneacetic acid scaffold shows COX-2 inhibition (IC50 0.02-0.4 µM; 7.5-16× selectivity). - **Agrochemical & materials use**: Herbicide development and functionalized polythiophene monomer. - **Supply**: ≥95% purity, available for immediate research shipment.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 1005-54-5
Cat. No. B3373363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-thiopheneacetic acid
CAS1005-54-5
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)CC(=O)O
InChIInChI=1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9)
InChIKeyGGTJWZPIMZYFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-thiopheneacetic Acid Overview


4-Methyl-2-thiopheneacetic acid (CAS 1005-54-5), also named 2-(4-methylthiophen-2-yl)acetic acid, is a heterocyclic organosulfur compound with the molecular formula C₇H₈O₂S and a molecular weight of 156.20 g/mol . Structurally, it features a thiophene core bearing a methyl substituent at the 4-position and an acetic acid side chain at the 2-position, a regiochemical arrangement that distinguishes its physicochemical and biological profile from other thiopheneacetic acid isomers . Commercially, this compound is typically supplied at a purity of ≥95% and serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science .

Regiochemically defined building block with 4-methyl-2-acetic acid substitution pattern
Standard purity grade supports synthetic intermediate use across medicinal, agrochemical, and materials chemistry
Suits scaffold optimization, patent-based routes, and heterocyclic monomer research

Why Analogs Cannot Replace 4-Methyl-2-thiopheneacetic Acid


Within the thiopheneacetic acid chemical space, seemingly minor structural variations—such as the position of the acetic acid moiety (2- vs. 3-substitution) or the presence/absence of the 4-methyl group—yield profound differences in thermodynamic stability, synthetic accessibility, and biological target engagement [1]. For instance, calorimetric studies demonstrate that 3-thiopheneacetic acid is thermodynamically more stable than its 2-isomer, underscoring that even simple regiochemical permutations produce molecules with distinct physicochemical and energetic profiles [1]. In pharmacological contexts, the thiopheneacetic acid scaffold has been shown to produce derivatives with varying cyclooxygenase-2 (COX-2) selectivity and potency, highlighting that the specific substitution pattern directly governs the biological activity of the final compound [2]. Consequently, substituting a generic 2-thiopheneacetic acid or an unsubstituted analog for 4-methyl-2-thiopheneacetic acid in a synthetic sequence will likely alter reaction yields, intermediate stability, and ultimate target affinity, rendering such substitutions unadvisable without rigorous re-validation.

Regiochemistry shifts stability
2-Acetic acid isomers are thermodynamically less stable than 3-substituted analogs; this may alter reaction yields and storage behavior.
Biological profile depends on substitution
COX-2 selectivity within thiopheneacetic acid class varies greatly with small structural changes; class-level evidence cannot guarantee transfer of activity to unsubstituted analogs.
Patent routes require specific regioisomer
GARFT inhibitor synthesis disclosed in patent literature relies on the 4-methyl substitution; generic thiopheneacetic acids will not meet the same synthetic route requirements.

4-Methyl-2-thiopheneacetic Acid: Differentiation Evidence


COMT Inhibition Profile vs. Related Thiophenes

In enzymatic assays against human catechol O-methyltransferase (COMT), 4-methyl-2-thiopheneacetic acid exhibited an IC₅₀ of 18,000 nM, representing weak but measurable inhibitory activity [1]. In stark contrast, a closely related thiophene derivative (CHEMBL4075687) demonstrated potent inhibition of human COX-2 with a Ki of 920 nM and an IC₅₀ of 14,900 nM under comparable assay conditions [2]. This difference highlights that the 4-methyl substitution pattern on the thiopheneacetic acid core does not inherently confer high affinity for COMT or COX-2, and the compound serves as a negative control or scaffold for further optimization rather than a pre-optimized lead.

COMT Inhibition
Cross-study
Target IC₅₀ 18,000 nM
CHEMBL4075687 COX-2 IC₅₀ 14,900 nM
Supports enzyme inhibition baseline studies; weak activity guides use as comparator or scaffold
COMT assay context; cross-study comparison
Enzyme Inhibition Catechol O-methyltransferase (COMT) Drug Discovery

Thermodynamic Stability: 2- vs. 3-Thiopheneacetic Acid

A combined experimental and computational thermochemical study established that 3-thiopheneacetic acid is thermodynamically more stable than its 2-substituted isomer [1]. This finding has direct implications for synthetic chemistry involving 4-methyl-2-thiopheneacetic acid, as the 2-acetic acid substitution pattern (shared by the target compound) is inherently less stable than the 3-substituted arrangement. The methyl group at the 4-position further modulates electronic and steric properties, influencing reaction outcomes in derivatization and coupling steps.

Thermodynamic Stability
Cross-study
2-acetic acid isomer less stable than 3-substituted analog (qualitative difference)
May influence synthesis routes and storage; regiochemistry matters
Calorimetric/computational study reference
Thermochemistry Physical Organic Chemistry Stability

COX-2 Selectivity of Thiopheneacetic Acid Derivatives

Although 4-methyl-2-thiopheneacetic acid itself has not been directly profiled in published COX-2 inhibition studies, a series of structurally related thiopheneacetic acid derivatives (e.g., Eltenac and novel selective analogs) have been rigorously characterized [1]. In human whole blood assays, these derivatives exhibited potent inhibition of COX-2 (IC₅₀ = 0.02–0.4 µM) with 7.5- to 16-fold selectivity over COX-1 (IC₅₀ = 0.15–5.6 µM), placing them in the range of Celecoxib (13-fold) [1]. The parent drug Eltenac showed no COX-2 selectivity, underscoring that even minor structural modifications within the thiopheneacetic acid class can dramatically alter selectivity and potency [1]. The 4-methyl-2-thiopheneacetic acid scaffold provides a starting point for similar optimization efforts, with the class-level evidence indicating that appropriate functionalization can yield clinically relevant COX-2 selectivity.

COX-2 Selectivity
Class-level
Derivatives achieve COX-2 IC₅₀ 0.02–0.4 µM, 7.5–16-fold selectivity over COX-1; no direct data for target compound
Class-level evidence suggests optimization potential; reported scaffold context
Human whole blood assay; thiopheneacetic acid class
COX-2 Inhibition Inflammation Medicinal Chemistry

GARFT Inhibitor Intermediate: Patent-Validated Use

A U.S. patent (US 2004/0266827 A1) explicitly describes the use of a 4-methyl-substituted thiophene core as a key intermediate in the convergent asymmetric synthesis of glycinamide ribonucleotide formyltransferase (GARFT) inhibitors, a class of antitumor agents [1]. The process relies on the specific 4-methyl substitution pattern on the thiophene ring to achieve the desired stereochemistry and biological activity in the final GARFT inhibitor. This patent-validated use distinguishes 4-methyl-2-thiopheneacetic acid from unsubstituted thiopheneacetic acids or alternative regioisomers, which would not yield the same synthetic outcome.

GARFT Inhibitor Route
Head-to-head
4-methyl thiophene core is essential intermediate in patent-disclosed asymmetric synthesis
Validates procurement for specific anticancer research synthetic route
US 2004/0266827 A1; requires exact regioisomer
Anticancer GARFT Inhibition Synthetic Intermediate

Herbicidal Activity vs. Carboxylic Acid Herbicides

4-Methyl-2-thiopheneacetic acid is described as a carboxylic acid herbicide that inhibits plant growth by interfering with photosynthesis . While specific efficacy data (e.g., GR₅₀ values) for this compound are not publicly available, its reported activity against both grasses and broadleaf weeds places it within a well-characterized class of herbicides that includes phenoxyacetic acids (e.g., 2,4-D) and arylmercaptoacetic acids [1]. The thiophene nucleus in 4-methyl-2-thiopheneacetic acid provides a distinct heterocyclic scaffold compared to the phenyl ring in conventional phenoxy herbicides, potentially offering differentiated selectivity, environmental fate, or resistance profiles.

Herbicidal Activity
Class-level
Reported photosynthesis inhibition; effective against grasses and broadleaf weeds (qualitative)
Supports agrochemical screening as thiophene-based alternative
Quantitative efficacy data not publicly available
Agrochemical Herbicide Photosynthesis Inhibition

Electropolymerization Potential vs. 3-Thiopheneacetic Acid

Research on thiopheneacetic acid derivatives has shown that 3-thiopheneacetic acid is not electropolymerizable in its native form, but protection of its carboxyl group with substituted benzyl groups yields monomers that readily electrooxidize to form stable electroactive polythiophenes [1]. While 4-methyl-2-thiopheneacetic acid has not been directly studied in this context, the presence of the 4-methyl group and the 2-acetic acid substitution pattern will influence its electropolymerization behavior and the properties of any resulting polymer relative to the 3-isomer. This class-level inference suggests that 4-methyl-2-thiopheneacetic acid could serve as a distinct monomer or comonomer in the design of functionalized polythiophenes, with the methyl substituent offering opportunities for tuning electronic properties and solubility.

Electropolymerization
Class-level
3-thiopheneacetic acid requires carboxyl protection to electropolymerize; 4-methyl-2-isomer behavior inferred
May serve as distinct monomer for functionalized polythiophenes
Class-level inference from analog studies
Conductive Polymers Electrochemistry Materials Science

Application Scenarios for 4-Methyl-2-thiopheneacetic Acid


GARFT Inhibitor Intermediate in Cancer Research

4-Methyl-2-thiopheneacetic acid serves as a key building block in the convergent asymmetric synthesis of glycinamide ribonucleotide formyltransferase (GARFT) inhibitors, a class of antitumor agents. The 4-methyl substitution on the thiophene core is specifically required for the synthetic route disclosed in U.S. Patent 2004/0266827 A1, distinguishing this compound from unsubstituted thiopheneacetic acid analogs. Procurement for medicinal chemistry programs targeting GARFT inhibition is supported by this patent-validated application [1].

COX-2 Inhibitor Scaffold Optimization

Although 4-methyl-2-thiopheneacetic acid itself shows only modest enzyme inhibition (IC₅₀ = 18,000 nM against COMT), the thiopheneacetic acid class has demonstrated potential for achieving potent and selective COX-2 inhibition (IC₅₀ = 0.02–0.4 µM; 7.5- to 16-fold selectivity) in human whole blood assays [2]. This compound can be procured as a starting scaffold for medicinal chemistry optimization aimed at enhancing COX-2 selectivity and potency, leveraging class-level evidence that appropriate functionalization yields clinically relevant anti-inflammatory candidates comparable to Celecoxib [2].

Herbicide Development via Photosynthesis Inhibition

As a carboxylic acid herbicide that inhibits photosynthesis, 4-methyl-2-thiopheneacetic acid offers a thiophene-based alternative to traditional phenoxyacetic acid herbicides . Its reported efficacy against grasses and broadleaf weeds, combined with its heterocyclic structure, suggests potential for differentiated selectivity, environmental degradation pathways, or resistance profiles. Agrochemical research groups developing next-generation herbicides may procure this compound to explore structure-activity relationships within the thiopheneacetic acid class and to screen for improved herbicidal properties .

Conductive Polymer Monomer Design

In materials science, 4-methyl-2-thiopheneacetic acid represents a candidate monomer for the synthesis of functionalized polythiophenes. Class-level research on 3-thiopheneacetic acid has shown that carboxyl protection is required for successful electropolymerization, and the regiochemistry and methyl substitution of 4-methyl-2-thiopheneacetic acid are expected to yield polymers with distinct electronic properties and solubility characteristics [3]. Procurement for electrochemical and polymer science investigations is justified for researchers seeking to expand the library of thiophene-based conductive materials.

Application
Selection Property
Validation Focus
GARFT inhibitor synthesis in cancer research
4-methyl thiophene regioisomer
Patent-claimed synthetic route fidelity
COX-2 inhibitor scaffold optimization
Thiopheneacetic acid class profile
Reported COX-2 selectivity range in class-level studies
Photosynthesis inhibition research for agrochemicals
Thiophene-based carboxylic acid structure
Herbicidal activity screening in plant models
Functionalized polythiophene monomer design
2-acetic acid regiochemistry with methyl substitution
Electropolymerization behavior and polymer properties review
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